molecular formula C16H16N4O3 B4329510 2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

Cat. No.: B4329510
M. Wt: 312.32 g/mol
InChI Key: XELIVLQQRBUFIH-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a complex organic compound that belongs to the class of nitro-substituted nicotinonitriles This compound is characterized by the presence of a benzylamino group, a methoxymethyl group, a methyl group, and a nitro group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of the nitro group into the nicotinonitrile core using a nitrating agent such as nitric acid.

    Amination: Introduction of the benzylamino group through a nucleophilic substitution reaction using benzylamine.

    Methoxymethylation: Introduction of the methoxymethyl group using methoxymethyl chloride in the presence of a base.

    Methylation: Introduction of the methyl group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-aminonicotinonitrile.

    Reduction: 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitrosonicotinonitrile.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylamino group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine
  • 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitrobenzene
  • 2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitrothiophene

Uniqueness

2-(Benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is unique due to the presence of the nicotinonitrile core, which imparts specific chemical and biological properties. The combination of the benzylamino, methoxymethyl, methyl, and nitro groups in this specific arrangement is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(benzylamino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-11-15(20(21)22)14(10-23-2)13(8-17)16(19-11)18-9-12-6-4-3-5-7-12/h3-7H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELIVLQQRBUFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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